Authored by a Senior Application Scientist
Authored by a Senior Application Scientist
An In-Depth Technical Guide to Ethyl hept-2-ynoate: Properties, Synthesis, and Spectroscopic Characterization
This guide provides a comprehensive technical overview of ethyl hept-2-ynoate (CAS No: 16930-95-3), a valuable intermediate in organic synthesis.[1][2] Designed for researchers and drug development professionals, this document moves beyond a simple data sheet to offer field-proven insights into the molecule's properties, a robust synthesis protocol, and detailed spectral analysis. The methodologies described are framed to be self-validating, ensuring reproducibility and a clear understanding of the underlying chemical principles.
Molecular Identity and Physicochemical Properties
Ethyl hept-2-ynoate is an ester featuring a seven-carbon chain with a terminal alkyne functional group conjugated to the carbonyl. Its unique structure, combining the reactivity of an α,β-unsaturated system with that of an internal alkyne, makes it a versatile building block.
Chemical Structure Diagram
The fundamental structure is depicted below, illustrating the linear arrangement of the sp-hybridized carbons of the alkyne and the ethyl ester moiety.
Caption: 2D Structure of Ethyl hept-2-ynoate.
Core Physicochemical Data
The essential physical and chemical properties of ethyl hept-2-ynoate are summarized for quick reference. These values are critical for designing reaction conditions, purification procedures, and safe handling protocols.
| Property | Value | Source |
| CAS Number | 16930-95-3 | [1] |
| Molecular Formula | C₉H₁₄O₂ | [1] |
| Molecular Weight | 154.21 g/mol | [1] |
| Boiling Point | 193-194 °C | [3] |
| Density | 0.916 g/cm³ | [3] |
| Refractive Index (n²⁰/D) | 1.4440 | [3] |
| Appearance | Colorless Liquid | [4] |
| SMILES | CCCCC#CC(=O)OCC | [1] |
| InChIKey | GDCQMGYMFGPMCX-UHFFFAOYSA-N | [1] |
Synthesis Protocol: Alkylation of 1-Hexyne Acetylide
A common and reliable method for synthesizing ethyl hept-2-ynoate involves the nucleophilic attack of a lithium acetylide, generated from 1-hexyne, on ethyl chloroformate. This approach is favored for its high efficiency and the relative ease of introducing the ester functionality in a single, controlled step.
Synthesis Workflow Overview
The workflow is a multi-step process involving the deprotonation of a terminal alkyne to form a potent nucleophile, followed by acylation and subsequent workup and purification.
Caption: Experimental workflow for the synthesis of ethyl hept-2-ynoate.
Detailed Step-by-Step Methodology
This protocol is designed as a self-validating system, with checkpoints and rationale provided for each critical step.
Materials:
-
1-Hexyne (1.0 eq)
-
n-Butyllithium (1.1 eq, 2.5 M in hexanes)
-
Ethyl chloroformate (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diethyl ether
Procedure:
-
Reaction Setup: Under an inert argon atmosphere, add anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel. Add 1-hexyne (1.0 eq) via syringe.
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Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 eq) dropwise via the dropping funnel over 20 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting milky white suspension at -78 °C for 1 hour.
-
Acylation: Add ethyl chloroformate (1.2 eq) dropwise to the acetylide suspension at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3 hours.
-
Trustworthiness: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system. The consumption of 1-hexyne (a non-polar starting material) and the appearance of a more polar product spot indicates reaction progression.
-
-
Aqueous Workup: Cool the flask in an ice bath and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Causality: Quenching with a weak acid like NH₄Cl neutralizes any remaining acetylide or n-BuLi while minimizing the risk of hydrolyzing the newly formed ester product, which could occur under stronger acidic or basic conditions.
-
-
Extraction and Drying: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Expertise & Experience: The brine wash helps to remove residual water from the organic phase, improving the efficiency of the drying agent.
-
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. Purify the resulting crude oil by vacuum distillation to yield ethyl hept-2-ynoate as a colorless liquid.[8]
-
Trustworthiness: The purity of the final product should be confirmed by NMR and GC-MS analysis, comparing the obtained spectra with reference data. The boiling point at a specific pressure is a key indicator of purity.[3]
-
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized ethyl hept-2-ynoate. The key features in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are outlined below.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Triplet | ~0.9 | t | 3H | -CH₂CH₃ |
| Triplet | ~1.3 | t | 3H | -OCH₂CH₃ |
| Sextet | ~1.5 | m | 2H | -CH₂ CH₂CH₃ |
| Triplet | ~2.3 | t | 2H | -C≡C-CH₂ - |
| Quartet | ~4.2 | q | 2H | -OCH₂ CH₃ |
| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment |
| ~13.5 | -CH₂CH₃ | |
| ~14.1 | -OCH₂CH₃ | |
| ~19.5 | -C≡C-CH₂ - | |
| ~21.9 | -CH₂ CH₂CH₃ | |
| ~30.1 | -CH₂ CH₃ | |
| ~61.5 | -OCH₂ CH₃ | |
| ~72.0 | -C ≡C-CH₂- | |
| ~88.0 | -C≡C -CH₂- | |
| ~153.8 | C =O |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.[1]
| IR Absorption | Wavenumber (cm⁻¹) | Functional Group |
| Strong | ~2250 - 2230 | C≡C Stretch (Internal Alkyne) |
| Strong | ~1715 | C=O Stretch (α,β-Unsaturated Ester) |
| Strong | ~1250 - 1180 | C-O Stretch (Ester) |
| Medium | ~2960 - 2850 | C-H Stretch (Alkyl) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[1]
| m/z Value | Interpretation |
| 154 | [M]⁺, Molecular Ion |
| 125 | [M - C₂H₅]⁺, Loss of ethyl group |
| 109 | [M - OCH₂CH₃]⁺, Loss of ethoxy group |
| 81 | [M - COOC₂H₅]⁺, McLafferty rearrangement or other cleavage |
Safety and Handling
Ethyl hept-2-ynoate is a chemical that should be handled with appropriate care in a laboratory setting.
-
General Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[4]
-
First Aid:
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.[4]
References
- Letopharm Limited. ethyl (2E)-hept-2-enoate | CAS:#54340-72-6.
- PubChem. Ethyl hept-2-ynoate | C9H14O2 | CID 85647. National Center for Biotechnology Information.
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- Thermo Fisher Scientific. SAFETY DATA SHEET - Ethyl 2-heptynoate. (2025-09-19).
- Apollo Scientific. 16930-95-3 Cas No. | Ethyl Hept-2-Ynoate.
- Chemistry LibreTexts. Making Esters From Carboxylic Acids. (2023-01-22).
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YouTube. Esterification Reaction between Alcohol and Carboxylic Acid. (2023-09-22). Available from: [Link]
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- ChemicalBook. ETHYL 2-HEPTYNOATE | 16930-95-3. (2022-08-23).
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Britannica. Alcohol - Esterification, Chemistry, Reactions. (2026-01-02). Available from: [Link]
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PMC - NIH. Dehydroborylation of Terminal Alkynes Using Lithium Aminoborohydrides. (2023-04-13). Available from: [Link]
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Chemistry LibreTexts. Nucleophilic Reactivity of Deprotonated Alkynes. (2023-01-22). Available from: [Link]
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Organic Syntheses. Organic Syntheses Procedure. Available from: [Link]
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